molecular formula C21H28N2O2 B2837709 Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260678-74-7

Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate

カタログ番号 B2837709
CAS番号: 1260678-74-7
分子量: 340.467
InChIキー: RZSBLVLNVBUARG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用機序

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a T-cell-specific kinase that is involved in the activation of T-cells and the production of cytokines. JAK3 is a cytokine receptor-associated kinase that is involved in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, and IL-15. By inhibiting these kinases, TAK-659 blocks the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of cytokines in immune cells. In addition, TAK-659 has been shown to reduce the infiltration of immune cells into the tumor microenvironment, which is associated with improved anti-tumor activity. TAK-659 has also been shown to reduce the severity of inflammation in animal models of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its specificity for BTK, ITK, and JAK3 kinases, which minimizes off-target effects. In addition, TAK-659 has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, particularly in the hematopoietic system, which requires careful monitoring in clinical trials.

将来の方向性

There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is to investigate the efficacy of TAK-659 in combination with other anti-cancer or immunomodulatory agents, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore the potential of TAK-659 as a treatment for other autoimmune diseases, such as multiple sclerosis or lupus. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of TAK-659 in humans.

合成法

The synthesis of TAK-659 involves the reaction of tert-butyl N-(2-tert-butylphenyl)carbamate with 4-methylpyridin-2-amine, followed by purification using column chromatography. The final product is obtained in good yield and high purity.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that TAK-659 exhibits potent anti-tumor and anti-inflammatory activity in mouse models of lymphoma, leukemia, and rheumatoid arthritis.

特性

IUPAC Name

tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-15-12-13-22-18(14-15)23(19(24)25-21(5,6)7)17-11-9-8-10-16(17)20(2,3)4/h8-14H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSBLVLNVBUARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2C(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。